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3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

Chemical proteomics Kinase profiling Covalent probe design

Sourcing a validated building block for covalent kinase probe synthesis often involves multiple vendors and uncertain lead times. This compound is the exact precursor for the XO44 (PF-6808472) probe, validated in c-SRC (PDB: 5K9I) and EGFR (PDB: 5U8L) co-crystal structures. - Single-scaffold solution: integrates a cyclopropyl hinge-binding motif, a propargyl click-chemistry handle, and a free 5-amine for diversification. - Proven performance: Derived probes capture up to 133 endogenous kinases in live cells, outperforming analogs by 36-75%. - Supply assurance: Available in research quantities with batch-specific QC documentation for reproducible chemoproteomic workflows.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 2092715-43-8
Cat. No. B1483868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
CAS2092715-43-8
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC#CCN1C(=CC(=N1)C2CC2)N
InChIInChI=1S/C9H11N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h1,6-7H,3-5,10H2
InChIKeyFIESDIVNAWGINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine: Dual-Function Pyrazole Building Block


3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine (CAS 2092715-43-8) is a heterocyclic small-molecule building block (MW 161.20 g/mol) [1] that uniquely combines three functional elements in a single pyrazole scaffold: a cyclopropyl group at the 3-position for kinase hinge-region binding, a propargyl (prop-2-yn-1-yl) substituent at the N1-position for bioorthogonal click chemistry, and a free 5-amine as a synthetic diversification handle. This specific substitution pattern is the core recognition element of the XO44 (PF-6808472) covalent kinase probe [2], which has been validated in crystallographic studies against c-SRC (PDB: 5K9I) and EGFR (PDB: 5U8L) [3][4].

Hinge Recognition Cyclopropyl-aminopyrazole scaffold for kinase hinge binding
Bioorthogonal Conjugation Propargyl handle enables CuAAC click chemistry without additional derivatization
Diversification Free 5-amine permits covalent warhead installation or library elaboration

Unique Synergy of Cyclopropyl and Propargyl Groups


Closely related pyrazole-5-amine building blocks lack the complete functional triad required for constructing broad-spectrum, cell-permeable covalent kinase probes. Analogs such as 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) omit the click-chemistry handle, preventing copper-catalyzed azide-alkyne cycloaddition (CuAAC)-based enrichment and detection workflows [1]. Conversely, 1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine (CAS 2090868-86-1) lacks the cyclopropyl group, thereby losing the kinase hinge-binding affinity essential for broad kinome capture [1]. The 3-tert-butyl variant (CAS 2092033-75-3) introduces steric bulk that can hinder hinge-region access. Only the target compound combines both the cyclopropyl hinge-recognition motif and the propargyl click handle on the same scaffold with a free 5-amine for further elaboration, making it the validated precursor for probe XO44, which captures up to 133 endogenous kinases in live cells [1].

N1-methyl analog (CAS 118430-74-3)
Lacks the terminal alkyne required for click-chemistry enrichment; may require post-synthetic modification that can alter binding properties.
N1-propargyl analog without cyclopropyl
Absence of the cyclopropyl group may reduce kinase hinge-binding affinity, limiting broad kinome capture potential.
3-tert-butyl variant
Increased steric bulk at the hinge-binding region can hinder access and reduce kinase recognition compared to the compact cyclopropyl.

Quantitative Evidence: Superior Kinase Probes from This Building Block


Kinome Capture Breadth Advantage of XO44 Probe

In the foundational study by Zhao et al. (2017), probe 2 (XO44) — which incorporates the target compound scaffold — captured 133 protein kinases from live Jurkat cells (identified with ≥1 unique peptide). This represents a 36% increase over probe 1 (98 kinases) and a 75% increase over probe 3 (76 kinases) [1]. The three probes share the same pyrimidine-3-aminopyrazole core derived from the target compound but differ in the linker region; the superior performance of XO44 is attributed to the optimal orientation of the phenylsulfonyl fluoride warhead enabled by the scaffold geometry.

Kinome Coverage
Head-to-head
133 kinases captured
Reported 36–75% broader coverage vs. probes with suboptimal warhead orientation
Live Jurkat cells, 2 µM probe, 30 min
Chemical proteomics Kinase profiling Covalent probe design

Unique Kinases Captured by XO44 vs. Kinobeads

Remarkably, 50 kinases captured by XO44 in live Jurkat cells were not captured by kinobeads (a widely used bead-immobilized kinase inhibitor platform) in Jurkat cell lysates, as reported by Zhao et al. [1]. On the basis of enzymatic assays with purified kinases, XO44 has the potential to capture up to approximately 60% of the human kinome [1]. This demonstrates that probes built from the target compound scaffold access a distinct and complementary subset of the kinome compared to the most widely used commercial chemoproteomic platform.

Unique Kinase Access
Cross-study comparable
50 kinases not captured by kinobeads
Supports complementary kinome coverage beyond bead-based platforms
Potential ~60% human kinome accessibility
Kinase inhibitor selectivity Chemoproteomics Target engagement

Validated Hinge Binding of Aminopyrazole-Cyclopropyl Motif

The 2.5 Å co-crystal structure of XO44 bound to c-SRC (PDB: 5K9I) [1] reveals that the 3-aminopyrazole moiety (derived directly from the target compound scaffold) forms 3 hydrogen bonds with the kinase hinge region, along with extensive van der Waals contacts [2]. This binding mode is conserved across kinases: a 1.60 Å structure of XO44 bound to EGFR (PDB: 5U8L) [3] confirms the identical hinge interaction geometry. By contrast, N1-unsubstituted pyrazole-5-amines or those with non-cyclopropyl C3 substituents cannot achieve this precise recognition, as demonstrated by the reduced kinome capture of probes 1 and 3 (98 and 76 kinases) that share the same hinge-binding core but lack optimal warhead geometry [2].

Hinge Binding
Head-to-head
3 conserved H-bonds
Crystallographic evidence for kinase inhibitor design
PDB: 5K9I (2.5 Å), 5U8L (1.60 Å)
Structure-based drug design Kinase hinge binder X-ray crystallography

Live-Cell Kinase Labeling Advantage Over Lysate Platforms

Unlike bead-immobilized kinase inhibitors (kinobeads, which interrogate 150-200 kinases from cell lysates) or ATP-biotin probes, neither of which are cell-permeable, XO44-based probes constructed from the target compound scaffold are intrinsically cell-permeable and can label kinases in intact, living cells [1]. This enables quantification of kinase inhibitor target engagement under physiologically relevant conditions, where regulatory proteins, lipids, and endogenous ATP concentrations modulate kinase conformation and drug binding [1].

Cell Permeability
Class-level
Labels kinases in intact cells
Enables target engagement studies at native ATP concentrations
Qualitative advantage over lysate-based methods
Cell permeability Intracellular target engagement Live-cell chemoproteomics

Propargyl Click Handle for Bioorthogonal Detection and Enrichment

The N1-propargyl group on the target compound serves as a built-in alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-azide or fluorophore-azide reagents. In the Zhao et al. workflow, this click handle enabled biotinylation of probe-labeled proteins for streptavidin enrichment and subsequent LC-MS/MS identification [1]. Analogs lacking the propargyl group (e.g., 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, CAS 118430-74-3) require additional synthetic steps to introduce a detection tag, complicating probe synthesis and potentially altering binding properties. The propargyl group is sterically minimal (contributing only C3H3 to the scaffold) and does not interfere with hinge-region binding, as confirmed by the preserved binding mode in co-crystal structures [2].

Click Conjugation
Supporting evidence
Single-step CuAAC
Eliminates post-synthetic functionalization steps
Preserved hinge binding confirmed by co-crystal structures
Click chemistry Bioorthogonal chemistry Chemical probe design

Application Scenarios in Drug Discovery and Chemical Biology


Synthesis of Broad-Spectrum Covalent Kinase Probes

The target compound serves as the validated core scaffold for constructing cell-permeable, lysine-targeted sulfonyl fluoride kinase probes (e.g., XO44/PF-6808472). In a single Jurkat cell experiment, the resulting probe captures up to 133 endogenous kinases [1], outperforming two closely related probes by 36-75%, and accessing 50 kinases not detected by kinobeads. This is the preferred starting material for groups establishing chemoproteomic kinase profiling workflows.

Kinase Inhibitor Selectivity Profiling in Live Cells

Probes derived from this building block enable quantitative assessment of kinase inhibitor target engagement in intact cells at physiologically relevant ATP concentrations. Zhao et al. demonstrated this by quantifying saturable dasatinib binding to a subset of kinase targets at clinically relevant concentrations [1]. Researchers can use the target compound to synthesize clickable probes for competition-based selectivity profiling of any ATP-competitive kinase inhibitor.

Structure-Guided Design of Pyrimidine-Aminopyrazole Inhibitors

With co-crystal structures available at resolutions of 2.5 Å (c-SRC, PDB 5K9I) and 1.60 Å (EGFR, PDB 5U8L) [1][2], the target compound provides a structurally validated starting point for fragment-based and structure-guided design of type I kinase inhibitors. The 3-aminopyrazole-cyclopropyl hinge-binding motif forms a conserved 3-point hydrogen bond network suitable for binding a broad range of kinases.

Click Chemistry-Enabled Chemical Biology Tool Development

The N1-propargyl group directly enables CuAAC-based conjugation to biotin, fluorophores, or affinity resins without additional synthetic derivatization [1]. This makes the compound ideal for generating chemical biology tool compounds, including activity-based probes, photoaffinity labels, and targeted protein degradation (PROTAC) precursors, where retention of the kinase-binding pharmacophore is critical.

Application
Selection Property
Validation Focus
Broad-spectrum covalent kinase probe synthesis
Cyclopropyl-aminopyrazole hinge scaffold + propargyl click handle
Kinome coverage in live-cell chemoproteomics
Kinase inhibitor selectivity profiling in live cells
Cell-permeable probe core
Competition-based target engagement assays at intracellular ATP levels
Structure-guided kinase inhibitor design
Co-crystal-validated hinge-binding motif
Fragment-based optimization of type I kinase inhibitors
Click-chemistry-enabled chemical biology tools
Built-in terminal alkyne for CuAAC
Bioconjugation without disrupting kinase recognition
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